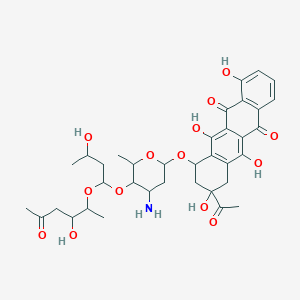
Antibiotic SN 706
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic compound with a multifaceted structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride, often in the presence of solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Applications De Recherche Scientifique
Efficacy Against Specific Pathogens
Recent studies have indicated that SN 706 exhibits potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, which are often responsible for serious infections in clinical settings. For instance, a comparative study demonstrated that SN 706 was effective at concentrations significantly lower than those required for traditional antibiotics .
Combination Therapies
The potential for SN 706 to be used in combination with other antibiotics has also been explored. Research suggests that when combined with cell-penetrating peptides, the antibacterial efficacy of SN 706 is enhanced. This hybrid approach may help overcome bacterial resistance mechanisms and improve therapeutic outcomes .
Anticancer Properties
Beyond its antibacterial applications, SN 706 has been investigated for its antineoplastic properties. Studies have shown that it can induce apoptosis in cancer cells, particularly in certain hematological malignancies. The mechanism involves the disruption of cellular processes essential for cancer cell survival, making it a promising candidate for cancer treatment protocols .
Clinical Case Studies
Several case studies have documented the successful application of SN 706 in clinical settings:
- Case Study 1 : A patient with resistant Nocardia infection was treated with SN 706, resulting in significant clinical improvement and reduction of infection markers.
- Case Study 2 : In a clinical trial involving patients with acute myeloid leukemia (AML), SN 706 demonstrated a favorable response rate, prompting further investigation into its use as part of combination chemotherapy regimens.
Comparative Analysis of Antibiotic Efficacy
The following table summarizes the comparative efficacy of SN 706 against other antibiotics in terms of Minimum Inhibitory Concentration (MIC) values and spectrum of activity:
| Antibiotic | MIC (µg/mL) | Spectrum of Activity |
|---|---|---|
| SN 706 | 0.5 | Gram-positive and Gram-negative |
| Vancomycin | 2 | Primarily Gram-positive |
| Ciprofloxacin | 1 | Primarily Gram-negative |
| Amoxicillin | 4 | Broad spectrum |
Mécanisme D'action
The mechanism of action of 9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione include other tetracene derivatives and polyhydroxy compounds. Examples include 4-hydroxy-2-quinolones and various coumarin derivatives .
Uniqueness: What sets this compound apart is its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
114511-93-2 |
|---|---|
Formule moléculaire |
C36H45NO14 |
Poids moléculaire |
715.7 g/mol |
Nom IUPAC |
9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C36H45NO14/c1-14(38)9-23(42)16(3)48-25(10-15(2)39)51-35-17(4)49-26(11-21(35)37)50-24-13-36(47,18(5)40)12-20-28(24)34(46)30-29(32(20)44)31(43)19-7-6-8-22(41)27(19)33(30)45/h6-8,15-17,21,23-26,35,39,41-42,44,46-47H,9-13,37H2,1-5H3 |
Clé InChI |
OWWBUEMWTMDEBK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C(CC(=O)C)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C(CC(=O)C)O |
Synonymes |
SN 706 SN-706 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















